Diethyl (1-benzhydryl-3-azetidinyl)malonate
Overview
Description
Diethyl (1-benzhydryl-3-azetidinyl)malonate, also known as DBM, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DBM is a member of the azetidine family of compounds, which are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of Diethyl (1-benzhydryl-3-azetidinyl)malonate is not fully understood, but it is believed to act through multiple pathways. Diethyl (1-benzhydryl-3-azetidinyl)malonate has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. Diethyl (1-benzhydryl-3-azetidinyl)malonate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Diethyl (1-benzhydryl-3-azetidinyl)malonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Diethyl (1-benzhydryl-3-azetidinyl)malonate has also been shown to reduce inflammation and oxidative stress in animal models. In addition, Diethyl (1-benzhydryl-3-azetidinyl)malonate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of Diethyl (1-benzhydryl-3-azetidinyl)malonate is its diverse biological activities, which make it a promising candidate for the development of new therapeutic agents. Diethyl (1-benzhydryl-3-azetidinyl)malonate is relatively easy to synthesize, which makes it accessible for laboratory studies. However, one limitation of Diethyl (1-benzhydryl-3-azetidinyl)malonate is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of Diethyl (1-benzhydryl-3-azetidinyl)malonate. One direction is the development of new Diethyl (1-benzhydryl-3-azetidinyl)malonate analogs with improved solubility and potency. Another direction is the investigation of the potential use of Diethyl (1-benzhydryl-3-azetidinyl)malonate in combination with other therapeutic agents. Additionally, further studies are needed to fully elucidate the mechanism of action of Diethyl (1-benzhydryl-3-azetidinyl)malonate and its potential use in the treatment of various diseases.
Scientific Research Applications
Diethyl (1-benzhydryl-3-azetidinyl)malonate has demonstrated potential as a therapeutic agent in a variety of scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. Diethyl (1-benzhydryl-3-azetidinyl)malonate has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
181941-94-6 |
---|---|
Product Name |
Diethyl (1-benzhydryl-3-azetidinyl)malonate |
Molecular Formula |
C23H27NO4 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
diethyl 2-(1-benzhydrylazetidin-3-yl)propanedioate |
InChI |
InChI=1S/C23H27NO4/c1-3-27-22(25)20(23(26)28-4-2)19-15-24(16-19)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19-21H,3-4,15-16H2,1-2H3 |
InChI Key |
CEVCRAJVGQECAV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |
synonyms |
2-(1-benzhydryl-azetidin-3-yl)malonic acid diethyl ester |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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